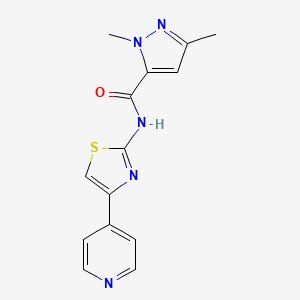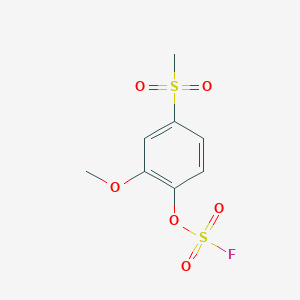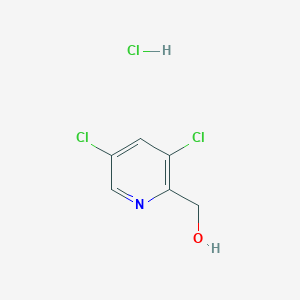![molecular formula C20H16N4O3S2 B2523545 N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 577963-88-3](/img/structure/B2523545.png)
N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are essential heterocyclic compounds, has been a topic of interest for many scientists . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide” is complex, with a molecular formula of C20H16N4O3S2. It is a small-molecule inhibitor, which suggests it has a structure that allows it to bind to other molecules and interfere with their function.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of products . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Synthesis and Reactivity
A key area of research involves the synthesis and reactivity of thiophene and quinoxaline derivatives. For instance, Aleksandrov et al. (2020) detailed the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through a series of reactions including condensation, treatment with diphosphorus pentasulfide, and electrophilic substitution, yielding derivatives with potential applications in various fields (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Bioactive Potential
The bioactive potential of these compounds is another significant area of research. Ghorab et al. (2014) synthesized a novel series of thiophenes with sulfonamide, quinoline, and other moieties, showing notable cytotoxic activities against human breast cancer cell lines, suggesting their utility as anticancer agents (Ghorab, Bashandy, & Alsaid, 2014). Furthermore, Alavi et al. (2017) developed quinoxaline sulfonamides with antibacterial activities, highlighting the therapeutic potential of these derivatives in combating bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Analytical and Environmental Studies
Research also extends to the analytical and environmental studies of sulfaquinoxaline derivatives. Le Fur et al. (2013) utilized liquid chromatography and mass spectrometry to analyze sulfaquinoxaline byproducts formed in water upon solar light irradiation, shedding light on the environmental fate and transformation of these compounds (Le Fur, Légeret, de Sainte Claire, Wong-Wah-Chung, & Sarakha, 2013).
properties
IUPAC Name |
N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-13(25)14-8-10-15(11-9-14)21-19-20(23-17-6-3-2-5-16(17)22-19)24-29(26,27)18-7-4-12-28-18/h2-12H,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRDVSVQUZSZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide](/img/structure/B2523463.png)
![6-(2-(azepan-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2523465.png)



![Ethyl 2-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523469.png)

![(4-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2523471.png)
![({[Cyclohexyl(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2523472.png)
![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2523478.png)
![3-(dimethylamino)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2523479.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2523480.png)

![N-cyclopentyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2523485.png)